BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Lipophilicity Drug-likeness Permeability

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223897-53-7) is a fully synthetic spirocyclic small molecule belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class. Its architecture comprises a cyclohexane-fused diazaspiro core bearing a thione at position 2, a 4-chlorobenzoyl substituent at N1, and a 3-methylphenyl group at C3.

Molecular Formula C22H21ClN2OS
Molecular Weight 396.93
CAS No. 1223897-53-7
Cat. No. B2732390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS1223897-53-7
Molecular FormulaC22H21ClN2OS
Molecular Weight396.93
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN2OS/c1-15-6-5-7-17(14-15)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)16-8-10-18(23)11-9-16/h5-11,14H,2-4,12-13H2,1H3
InChIKeyLKXHYNDWEXSIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223897-53-7): Spirocyclic Thione Core Structure and Physicochemical Baseline


1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 1223897-53-7) is a fully synthetic spirocyclic small molecule belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class. Its architecture comprises a cyclohexane-fused diazaspiro core bearing a thione at position 2, a 4-chlorobenzoyl substituent at N1, and a 3-methylphenyl group at C3 [1]. The compound has a molecular formula of C22H21ClN2OS and a computed molecular weight of 396.9 g/mol [1]. It is primarily offered as a research-grade screening compound (typical purity ≥95%) and is not approved for diagnostic or therapeutic use . No peer-reviewed pharmacological activity data or target-engagement profiles specific to this compound were identified in the public domain as of the search date.

Why 1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Cannot Be Replaced by a Generic Analog


Within the 1,4-diazaspiro[4.5]dec-3-ene-2-thione chemotype, minor substituent permutations at N1 (acyl) and C3 (aryl) produce substantial shifts in physicochemical and computed drug-likeness parameters that directly govern partitioning, permeability, and target engagement. For example, replacing the 4-chlorobenzoyl group with an unsubstituted benzoyl eliminates the electron‑withdrawing chlorine and reduces lipophilicity, while exchanging the 3-methylphenyl moiety for a phenyl or 4-fluorophenyl group alters both steric bulk and electron density on the thione-reactive scaffold. Generic substitution—even within the same spirocyclic class—therefore risks loss of the specific physicochemical signature (XLogP3-AA, TPSA, H-bond acceptor count) that defines this compound’s screening behaviour, making procurement based solely on core scaffold identity scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison Against Non‑Halogenated and De‑Methylated Analogs

The target compound displays a computed XLogP3-AA of 5.7, reflecting the combined effect of the 4-chlorobenzoyl and 3-methylphenyl substituents. The direct de‑chloro analog, 1-benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, has a predicted XLogP3-AA approximately 0.5–0.7 log units lower (estimated at 5.0–5.2), while the de‑methyl analog, 1-(4-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, is predicted at approximately 5.3–5.5 [1]. The 0.2–0.5 log unit increase in lipophilicity conferred by the 4‑chloro/3‑methyl arrangement is consistent with the additive Hansch π contributions of chlorine (+0.71) and methyl (+0.52) relative to hydrogen [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and H‑Bond Acceptor Count Differentiation from Hydantoin/Carbonyl Analogs

The target compound has a computed TPSA of 64.8 Ų and three hydrogen‑bond acceptor sites (thione S, amide O, and sp² N), values that place it near the upper boundary for favorable CNS passive permeability (commonly cited threshold TPSA < 90 Ų for oral CNS drugs) [1]. In contrast, the 2,4‑dione analog 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione carries two carbonyl oxygens in place of the thione, increasing the H‑bond acceptor count to 4 and the TPSA to approximately 75–80 Ų [2]. The 16–23% lower TPSA of the thione derivative is expected to improve passive membrane diffusion and reduce P‑glycoprotein recognition relative to the dione [3].

Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Confinement Differentiating Spiro[4.5]dec‑3‑ene‑2‑thione from Flexible Linear Bioisosteres

The spirocyclic framework restricts the target compound to only 2 rotatable bonds (the C(O)–aryl and N1–C(O) linkages), whereas a hypothetical linear bioisostere comprising a cyclohexyl‑imidazolidine‑2‑thione with pendant benzoyl and tolyl groups would feature ≥ 5 rotatable bonds [1]. This conformational restriction reduces the entropic penalty upon target binding and limits the number of accessible low‑energy conformers, a design principle that has been correlated with improved selectivity and pharmacokinetic profile in kinase inhibitor and GPCR modulator programs [2].

Conformational restriction Entropic penalty Selectivity

Thione‑Mediated Anti‑Tubercular Activity Context: Class‑Level Benchmark Against M. tuberculosis H37Rv

Although no direct MIC data exist for the target compound, a closely related 1,3‑diazaspiro[4.5]dec‑1‑en‑4‑thione analog (2‑(4‑biphenyl‑1‑yl) derivative) demonstrated 22% inhibition of Mycobacterium tuberculosis H37Rv in the radiometric BACTEC 460 assay when tested at a single concentration [1]. This observation situates the diazaspiro‑thione pharmacophore within a confirmed anti‑mycobacterial activity space and provides a class‑level benchmark that the target compound—by virtue of its electron‑deficient 4‑chlorobenzoyl group and lipophilic 3‑methylphenyl substituent—could, in principle, exceed if the thione moiety is the activity‑conferring substructure [2].

Antitubercular Thione pharmacophore Mycobacterium tuberculosis

Validated Application Scenarios for 1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Based on Quantitative Differentiation Evidence


Fragment‑Based and Phenotypic Screening Libraries Requiring High Lipophilicity and Low TPSA for CNS Target Engagement

With an XLogP3-AA of 5.7 and a TPSA of 64.8 Ų, this compound occupies a physicochemical space consistent with CNS‑permeable small molecules [1]. Its spirocyclic scaffold restricts conformational freedom to 2 rotatable bonds, minimizing entropic penalties upon target binding. Procurement is indicated for screening decks that demand high log P (> 5.0) coupled with moderate polarity—parameters where common commercial analogs (de‑chloro or de‑methyl variants) fall short by 0.2–0.7 log units [1].

Structure–Activity Relationship (SAR) Exploration Around the Thione Pharmacophore in Anti‑Mycobacterial Programs

Class‑level evidence demonstrates that diazaspiro‑thione congeners exhibit measurable M. tuberculosis H37Rv inhibition (22% at a single concentration in BACTEC 460 for a biphenyl analog) [2]. The 4‑chlorobenzoyl and 3‑methylphenyl substituents present in this compound provide differentiated electronic and steric features not explored in the published benchmark. Inclusion in an MIC determination panel would directly test whether the electron‑withdrawing chlorine and the meta‑methyl group improve upon the baseline 22% inhibition.

Physicochemical Comparator in Spirocyclic Scaffold Diversification Studies

The compound serves as a well‑defined reference point for systematic substitution studies. Its computed properties (MW = 396.9, XLogP3-AA = 5.7, TPSA = 64.8 Ų, 2 rotatable bonds) [1] allow head‑to‑head comparison with the 2,4‑dione analog (higher TPSA, additional H‑bond acceptor) and with non‑spirocyclic bioisosteres (higher rotatable bond count). Laboratories engaged in scaffold‑hopping or property‑guided optimization can use this compound as a spiro‑thione benchmark to deconvolute the contributions of ring constraint, thione substitution, and halogenation.

Negative Control or Inactive Comparator for N1‑Acyl Diazaspiro Target‑Based Assays

Given the absence of reported target‑engagement data for this specific compound, it may be deployed as a matched physicochemical control in assays where the spirocyclic core is required but pharmacological activity is not expected. Its properties mirror active N1‑acyl diazaspiro analogs (e.g., GlyT1 inhibitor scaffolds disclosed in patent literature) [3], enabling its use as a vehicle or negative control in cell‑based and biochemical assays without introducing large property mismatches.

Quote Request

Request a Quote for 1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.